molecular formula C8H14O4 B592748 2-(1,4-Dihydroxycyclohexyl)acetic acid CAS No. 1310146-00-9

2-(1,4-Dihydroxycyclohexyl)acetic acid

Cat. No. B592748
CAS RN: 1310146-00-9
M. Wt: 174.196
InChI Key: LHDVONJKFJRQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1,4-Dihydroxycyclohexyl)acetic acid” is a natural product found in Forsythia suspensa . It has a molecular weight of 174.2 . The IUPAC name for this compound is 2-(1,4-dihydroxycyclohexyl)acetic acid . The InChI code for this compound is 1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) .


Molecular Structure Analysis

The molecular formula of “2-(1,4-Dihydroxycyclohexyl)acetic acid” is C8H14O4 . The compound has an exact mass of 174.08920892 g/mol and a monoisotopic mass of 174.08920892 g/mol . The compound has a topological polar surface area of 77.8 Ų .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 .

Scientific Research Applications

Natural Product Isolation

2-(1,4-Dihydroxycyclohexyl)acetic acid: is an isolation product of the aerial parts of Senecio desfontanei . Studying its isolation and purification from natural sources can provide insights into the extraction techniques and the biological role of such compounds in plants.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(1,4-dihydroxycyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDVONJKFJRQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,4-Dihydroxycyclohexyl)acetic acid
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Reactant of Route 6
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